2-(2-Tert-butylphenyl)pyrrolidine
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Overview
Description
2-(2-Tert-butylphenyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets . The presence of the tert-butyl group on the phenyl ring adds steric bulk, which can influence the compound’s reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylphenyl)pyrrolidine typically involves the reaction of 2-tert-butylphenylamine with a suitable pyrrolidine precursor. One common method is the reductive amination of 2-tert-butylphenylamine with pyrrolidine-2-carboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butylphenyl)pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified pyrrolidine rings.
Substitution: Functionalized pyrrolidine derivatives with various substituents.
Scientific Research Applications
2-(2-Tert-butylphenyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Tert-butylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the pyrrolidine ring allows for interactions with various biological macromolecules, while the tert-butyl group can influence the binding affinity and selectivity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the tert-butylphenyl group.
Pyrrolidinone: A related compound with a carbonyl group in the pyrrolidine ring.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness
2-(2-Tert-butylphenyl)pyrrolidine is unique due to the presence of the tert-butyl group on the phenyl ring, which adds steric bulk and can influence the compound’s reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and can lead to different pharmacological properties and applications .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(2-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-8-5-4-7-11(12)13-9-6-10-15-13/h4-5,7-8,13,15H,6,9-10H2,1-3H3 |
InChI Key |
OALPXFJKHZQIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2CCCN2 |
Origin of Product |
United States |
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